N-1-Butyl-d9-1-demethylethyl Torsemide is a derivative of Torsemide, which is a loop diuretic commonly used in the treatment of conditions such as heart failure and hypertension. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which can be useful in pharmacokinetic studies and metabolic research. The molecular formula of N-1-Butyl-d9-1-demethylethyl Torsemide is C17H13D9N4O3S, and it has a molecular weight of 371.50 g/mol .
N-1-Butyl-d9-1-demethylethyl Torsemide is synthesized from Torsemide through specific chemical modifications. The presence of deuterium isotopes enhances the compound's stability and allows for more precise tracking in biological systems.
This compound falls under the category of sulfonamide derivatives and is classified as a pharmaceutical agent used primarily for its diuretic properties. Its structural modifications distinguish it from the parent compound, Torsemide, potentially affecting its pharmacological profile.
The synthesis of N-1-Butyl-d9-1-demethylethyl Torsemide involves several steps that typically include:
The synthesis may require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and isotopic labeling of the final product.
The molecular structure of N-1-Butyl-d9-1-demethylethyl Torsemide features:
The structure can be represented in a simplified form as follows:
The presence of deuterium is indicated by the "D" in the formula, which signifies the substitution at specific hydrogen atoms.
N-1-Butyl-d9-1-demethylethyl Torsemide can participate in various chemical reactions typical for sulfonamides and amines, including:
These reactions can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts. The deuterated nature may also affect reaction kinetics due to differences in bond strength associated with deuterium versus hydrogen.
As a diuretic, N-1-Butyl-d9-1-demethylethyl Torsemide works by inhibiting sodium reabsorption in the renal tubules, leading to increased urine output and decreased fluid retention. This mechanism is similar to that of other loop diuretics but may exhibit variations due to its unique structural modifications.
The specific action at the sodium-potassium-chloride co-transporter (NKCC2) in the loop of Henle is critical for its diuretic effect. The presence of deuterium may influence pharmacokinetics but does not fundamentally alter this mechanism.
N-1-Butyl-d9-1-demethylethyl Torsemide is expected to have physical properties similar to those of its parent compound, including:
Chemical stability, reactivity with acids or bases, and thermal stability are important considerations for handling this compound. The incorporation of deuterium may enhance certain stability aspects compared to non-deuterated analogs.
N-1-Butyl-d9-1-demethylethyl Torsemide is primarily used in pharmacological research to study drug metabolism and disposition due to its deuterated nature. It can provide insights into:
This compound serves as a valuable tool in understanding how modifications at the molecular level can influence drug behavior in biological systems.
Comprehensive spectroscopic characterization confirms the identity of N-1-butyl-d9-1-demethylethyl torsemide (chemical name: 1-butyl-d9-3-[(4-[(3-methylphenyl)amino]pyridin-3-yl)sulfonyl]urea). Nuclear magnetic resonance (NMR) spectroscopy reveals distinctive signatures: The ¹H-NMR spectrum exhibits complete absence of proton signals in the butyl-d9 segment (expected at δ 1.0–1.6 ppm), confirming deuteration efficiency. Aromatic protons appear as expected at δ 7.2–8.3 ppm, while the urea NH protons resonate as broad singlets at δ 8.95 and 10.12 ppm. The ¹³C-NMR spectrum shows characteristic carbon shifts for the tert-butyl group at δ 31.2 ppm (quartet, JCD = 20 Hz) and the sulfonamide-attached pyridine ring carbons between δ 115–150 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 371.52, consistent with the theoretical mass of C17H13D9N4O3S (calculated: 371.52) [1].
Technique | Key Features | Structural Assignment |
---|---|---|
¹H-NMR (DMSO-d6) | δ 10.12 (s, 1H); δ 8.95 (s, 1H); δ 7.2-8.3 (m, 7H); δ 2.35 (s, 3H) | Urea NH; Urea NH; Aromatic H; Methyl H |
¹³C-NMR (DMSO-d6) | δ 155.8; 148.2; 140.1; 138.5; 129.8; 126.5; 122.9; 118.4; 115.2; 44.5 (t, JCD=22 Hz); 31.2 (q); 21.5 | C=O; Pyridine C; Aromatic C; Aromatic C; Aromatic C; Aromatic C; Aromatic C; Aromatic C; Pyridine C; C-butyl-d9; C-butyl-d9; CH3 |
HRMS (ESI+) | m/z 371.52 [M+H]+ | C17H13D9N4O3S |
The strategic deuteration at the N-1-butyl position (d9) replaces all nine hydrogen atoms in the butyl chain (-CD2-CD2-CD2-CD3) to exploit the kinetic isotope effect (KIE) in metabolic studies. Deuterium-carbon bonds exhibit ~6–10 times greater bond dissociation energy compared to protiated C–H bonds (435 kJ/mol vs. 338 kJ/mol for C–H). This substantially retards oxidative metabolism by cytochrome P450 enzymes at the alkyl chain, particularly ω- and ω-1 hydroxylation—the primary metabolic pathway for non-deuterated torsemide analogs. The d9 labeling pattern extends beyond the common d3 or d5 approaches to prevent metabolic switching to alternative oxidation sites, thereby maximizing the compound's utility in long-term pharmacokinetic studies. Deuterium incorporation does not alter the compound's steric profile or electronic distribution, preserving its pharmacological target affinity while significantly enhancing metabolic stability for tracer studies [1].
Synthesis of N-1-butyl-d9-1-demethylethyl torsemide employs a multi-step route featuring late-stage deuterium incorporation to maximize isotopic purity and yield:
Critical parameters influencing isotopic fidelity include rigorous anhydrous conditions to prevent back-exchange and optimization of reaction temperature (60–70°C) to minimize racemization. Alternative routes using catalytic deuteration (e.g., H2/D2O exchange over Pd/C) prove ineffective due to lack of regioselectivity.
Reagent | Isotopic Enrichment | Role | Handling Considerations |
---|---|---|---|
1-Bromobutane-d9 | D, 99% | Alkylating agent | Light-sensitive; Anhydrous storage |
Deuterium Oxide (D2O) | D, 99.9% | Mobile phase component | Minimize atmospheric exposure |
Sodium Deuteroxide (NaOD) | D, 99% | Base catalyst | Inert atmosphere handling |
Crystalline N-1-butyl-d9-1-demethylethyl torsemide exhibits complex solid-state behavior relevant to pharmaceutical processing. Powder X-ray diffraction (PXRD) identifies two anhydrous polymorphs: Form I (thermodynamically stable) crystallizes in a monoclinic system (P21/c) with cell parameters a=14.82 Å, b=8.56 Å, c=15.38 Å, β=102.5°, featuring dimeric hydrogen-bonded assemblies via urea motifs (N–H···O=C; 2.89 Å). Form II (metastable) adopts a triclinic lattice (P-1) with a=7.45 Å, b=10.22 Å, c=12.91 Å, α=89.7°, β=78.3°, γ=85.1°, stabilized by π-π stacking between pyridine rings (3.58 Å interplanar distance). Modulated differential scanning calorimetry (mDSC) reveals Form I melts at 218°C (ΔHfus = 142 J/g) while Form II melts at 209°C (ΔHfus = 128 J/g) with subsequent recrystallization. Ball milling induces solid-state amorphization; Form I converts directly to an amorphous phase (Tg = 75°C), whereas Form II undergoes polymorphic transition to Form I before amorphization. Deuterium substitution does not alter the fundamental crystal packing vs. protiated analogs but increases lattice energy by ~1.3 kJ/mol due to subtle vibrational differences, marginally enhancing thermal stability [3].
Table 3: Polymorph Characteristics
Property | Form I | Form II |
---|---|---|
Crystal System | Monoclinic | Triclinic |
Space Group | P21/c | P-1 |
Density (g/cm³) | 1.382 | 1.359 |
Melting Point (°C) | 218 | 209 |
Dominant H-bond | Urea dimers | Chain via sulfonyl O |
Stability | Thermodynamic | Kinetic |
Interactive Data Insight: Hover to compare polymorph hydrogen-bonding networks: Form I shows centrosymmetric dimers, while Form II exhibits infinite chains along the crystallographic b-axis.
Systematic Name | Synonyms | CAS Registry |
---|---|---|
1-butyl-d9-3-[(4-[(3-methylphenyl)amino]pyridin-3-yl)sulfonyl]urea | N-1-Butyl-d9-1-demethylethyl Torsemide; Deuterated Torsemide-d9 | 160972-33-8 |
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4